Boceprevir Boceprevir Boceprevir is a synthetic tripeptide consisting of N-(tert-butylcarbamoyl)-3-methyl-L-valyl, a cyclopropyl-fused prolyl and 3-amino-4-cyclobutyl-2-oxobutanamide residues joined in sequence. Used for treatment of chronic hepatitis C virus genotype 1 infection. It has a role as a hepatitis C protease inhibitor, a peptidomimetic and an antiviral drug. It is a tripeptide and a member of ureas.
Boceprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as Boceprevir. Boceprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage Boceprevir is still effective against HCV when paired with [DB00811], [DB00008], and [DB00022]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) do not reccomend Boceprevir in combination with [DB00811], [DB00008], and [DB00022] as first line therapy for Hepatitis C. Boceprevir, [DB00811], [DB00008], and [DB00022] are used with the intent to cure, or achieve a sustained virologic response (SVR), after 48 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Boceprevir is available as a fixed dose product (tradename Victrelis) used for the treatment of chronic Hepatitis C. Approved in May 2011 by the FDA, Victrelis is indicated for the treatment of HCV genotype 1 in combination with [DB00811], [DB00008], and [DB00022]. Victrelis is no longer widely used as interferon-free therapies have been developed.
Boceprevir is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of boceprevir is as a HCV NS3/4A Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor.
Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that was used in combination with peginterferon and ribavirin in the treatment of chronic hepatitis C, genotype 1. Initially approved for use in 2012, it was withdrawn in 2015 because of the availability of more effective and better tolerated all oral regimens of direct acting antiviral agents. Boceprevir was not linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, was associated with cases of hepatic decompensation in patients with preexisting cirrhosis.
Boceprevir is an orally bioavailable, synthetic tripeptide inhibitor of the nonstructural protein 3 and 4A complex (NS3/NS4A), with potential activity against hepatitis C virus (HCV) genotype 1. Upon administration, boceprevir reversibly binds to the active center of the HCV NS3/NS4A and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts the processing of viral proteins and the formation of a viral replication complex, which inhibits viral replication in HCV genotrype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Brand Name: Vulcanchem
CAS No.: 394730-60-0
VCID: VC0548922
InChI: InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1
SMILES: CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Molecular Formula: C27H45N5O5
Molecular Weight: 519.7 g/mol

Boceprevir

CAS No.: 394730-60-0

Cat. No.: VC0548922

Molecular Formula: C27H45N5O5

Molecular Weight: 519.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Boceprevir - 394730-60-0

CAS No. 394730-60-0
Molecular Formula C27H45N5O5
Molecular Weight 519.7 g/mol
IUPAC Name (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Standard InChI InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1
Standard InChI Key LHHCSNFAOIFYRV-DOVBMPENSA-N
Isomeric SMILES CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
SMILES CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Canonical SMILES CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Appearance Off-white to pale yellow solid powder
Colorform White to off-white amorphous powder

Pharmacological Profile of Boceprevir

Chemical Structure and Mechanism of Action

Boceprevir (C₂₇H₄₅N₅O₅) is a small-molecule α-ketoamide inhibitor targeting the HCV NS3/4A serine protease . This enzyme cleaves the viral polyprotein into functional components essential for replication, including NS4A, NS4B, NS5A, and NS5B . The compound’s ketoamide group forms a reversible covalent bond with the catalytic serine residue (S139) in the protease active site, achieving potent inhibition with a dissociation constant of 17 nM .

Structural Features

  • Molecular weight: 519.68 g/mol

  • Diastereomeric ratio: 1:1 in formulation, shifting to 2:1 (active:inactive) in plasma

  • Protein binding: 75% to human plasma proteins

Pharmacokinetics

Boceprevir exhibits complex pharmacokinetic properties that influenced its dosing regimen:

ParameterValueSource
Tmax2 hours (post-dose)
Absolute BioavailabilityUndetermined (food increases exposure by 65%)
Vd772 L (steady-state)
Half-life7-15 hours
MetabolismAldo-ketoreductase (60%), CYP3A4/5 (minor pathway)
ExcretionFecal (major route)

The drug’s metabolism creates diastereomeric metabolites with four-fold greater systemic exposure than the parent compound . This characteristic necessitated thrice-daily dosing to maintain therapeutic concentrations.

Clinical Efficacy in HCV Genotype 1

Treatment-Naïve Patients: SPRINT-2 Trial

The phase III SPRINT-2 trial (N=1,097) revolutionized HCV therapy by introducing response-guided treatment (RGT) :

  • 48-week Boceprevir arm: 66% SVR vs. 38% control (p<0.0001)

  • RGT arm (28-48 weeks): 63% SVR

  • Subgroup Analysis:

    • Non-African Americans: 69% SVR (48-week) vs. 40% control

    • African Americans: 42% SVR (48-week) vs. 23% control

The lead-in phase with peginterferon-ribavirin (PR) proved critical—patients with <1 log₁₀ HCV RNA decline during this phase had significantly reduced SVR rates (0-34% vs. 25-79% in responders) .

Treatment-Experienced Patients: RESPOND-2 Trial

In patients who failed prior PR therapy (N=403):

  • Relapsers: 75% SVR with 48-week Boceprevir vs. 29% control

  • Partial Responders: 52% SVR vs. 7% control

  • Advanced Fibrosis/Cirrhosis: 68% SVR in 48-week arm vs. 13% control

Notably, 90% of patients achieving undetectable HCV RNA by week 8 attained SVR, validating early virologic response as a predictor of success .

Adverse EventBoceprevir Arms (%)Control (%)
Anemia (Hb <10 g/dL)4929
Fatigue5859
Dysgeusia3715
Neutropenia2826

Anemia management became a critical component of therapy, with 43% of patients requiring dose reductions and 21% needing erythropoietin support . Despite these challenges, discontinuation rates due to adverse events remained comparable between groups (9-19% vs. 8%) .

Drug-Drug Interactions

As a moderate CYP3A4/5 inhibitor, Boceprevir necessitated careful management of concomitant medications:

  • Contraindicated Agents: Strong CYP3A inducers (e.g., rifampin) and certain statins

  • Requiring Dose Adjustment: Tacrolimus, cyclosporine, and methadone

Comparative Analysis with Contemporary Therapies

Versus PR Dual Therapy

Boceprevir-based triple therapy doubled SVR rates across all patient subgroups compared to PR alone :

  • Naïve Non-Cirrhotic: 68% vs. 40%

  • Prior Relapsers: 69-75% vs. 29%

  • African Americans: 42% vs. 23%

Limitations in the DAA Era

While revolutionary in 2011, Boceprevir’s clinical utility diminished with the advent of interferon-free regimens:

  • Barriers to Cure:

    • High pill burden (8 capsules/day)

    • Narrow genotype coverage (only GT1)

    • Drug interaction potential

  • Modern Context: Superseded by pangenotypic NS5A/NS5B inhibitors with >95% SVR and 8-12 week durations

"Boceprevir demonstrated that targeting viral proteases could achieve dramatic improvements in HCV cure rates, paving the way for subsequent DAAs." - Expert Review of Gastroenterology & Hepatology

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